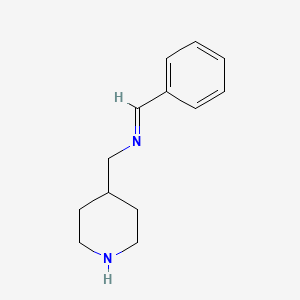

N-ベンジリデン(ピペリジン-4-イル)メタンアミン

概要

説明

N-Benzylidene(piperidin-4-yl)methanamine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the piperidine ring. It is used in various fields, including organic synthesis, medicinal chemistry, and material science.

科学的研究の応用

Chemistry: N-Benzylidene(piperidin-4-yl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of new drugs targeting specific biological pathways.

Medicine: N-Benzylidene(piperidin-4-yl)methanamine has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. It has been investigated for its activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also utilized in the development of new catalysts for chemical reactions.

作用機序

Target of Action

Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .

Mode of Action

In the context of PROTACs, these compounds typically work by binding to both a target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein .

Biochemical Pathways

As a component of PROTACs, it could potentially influence a variety of pathways depending on the target protein being degraded .

Result of Action

In the context of PROTACs, the result would be the degradation of the target protein .

生化学分析

Biochemical Properties

It is known that similar compounds, such as N-substituted piperidin-4-yl-methanamine derivatives, have been investigated for their interactions with the CXCR4 binding site .

Cellular Effects

Related compounds have been shown to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Molecular Mechanism

Related compounds have been shown to interact with the CXCR4 binding site .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene(piperidin-4-yl)methanamine typically involves the condensation reaction between benzaldehyde and piperidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of N-Benzylidene(piperidin-4-yl)methanamine can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions:

Oxidation: N-Benzylidene(piperidin-4-yl)methanamine can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to N-benzylpiperidine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: N-Benzylidene(piperidin-4-yl)methanamine can participate in nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: N-benzylpiperidine.

Substitution: Various substituted piperidine derivatives.

類似化合物との比較

N-Benzylidene(piperidin-4-yl)amine: Similar structure but lacks the methanamine group.

N-Benzylidene(piperidin-4-yl)methanol: Contains a hydroxyl group instead of the methanamine group.

N-Benzylidene(piperidin-4-yl)acetamide: Contains an acetamide group instead of the methanamine group.

Uniqueness: N-Benzylidene(piperidin-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts specific chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis. Additionally, the methanamine group may contribute to the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development.

生物活性

N-Benzylidene(piperidin-4-yl)methanamine, a compound characterized by its piperidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications based on diverse research findings.

1. Chemical Structure and Properties

N-Benzylidene(piperidin-4-yl)methanamine is an organic compound that serves as a key intermediate in the synthesis of various biologically relevant molecules. The piperidine ring, along with the benzylidene substituent, contributes to its unique chemical reactivity and biological activity.

Research indicates that derivatives of piperidine compounds, including N-Benzylidene(piperidin-4-yl)methanamine, interact with specific biological targets. Notably, similar compounds have shown interactions with the CXCR4 binding site, which is crucial in cancer biology. These interactions can lead to significant cellular responses:

- HIF-1α Protein Expression : Compounds related to N-Benzylidene(piperidin-4-yl)methanamine have been shown to induce the expression of HIF-1α, a transcription factor that plays a pivotal role in cellular responses to hypoxia.

- Caspase Activation : Upregulation of cleaved caspase-3 has been observed, promoting apoptosis in tumor cells.

3. Cellular Effects

The biological activity of N-Benzylidene(piperidin-4-yl)methanamine extends to various cellular processes:

- Anticancer Activity : Studies have demonstrated that related piperidine derivatives inhibit proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). For instance, certain derivatives exhibit significant cytotoxic effects at concentrations as low as 10 μM .

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| N-Benzylidene | MDA-MB-231 | 10 | Inhibition of proliferation |

| Similar Derivative | PANC-1 | 20 | Induction of apoptosis |

4. Molecular Mechanisms

The mechanisms through which N-Benzylidene(piperidin-4-yl)methanamine exerts its biological effects are multifaceted:

- Binding Affinity : Computational studies suggest that this compound and its analogs bind effectively to target proteins involved in cancer progression. The binding affinity can vary significantly among different derivatives, influencing their potency .

5. Therapeutic Applications

N-Benzylidene(piperidin-4-yl)methanamine has potential applications in various therapeutic areas:

- Cancer Therapy : Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent.

- Neurological Disorders : The structural similarity to known acetylcholinesterase inhibitors suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders .

6. Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

- Antioxidant Studies : Certain derivatives have demonstrated antioxidant properties comparable to established antioxidants like melatonin .

- Inhibitory Activity Against Enzymes : Research indicates that some compounds exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's pathology .

7. Conclusion

N-Benzylidene(piperidin-4-yl)methanamine represents a promising compound within the realm of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

特性

IUPAC Name |

1-phenyl-N-(piperidin-4-ylmethyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,10,13-14H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYCRQJZOXMPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。